MR Binding Affinity
Dicirenone (SC-26304) exhibits competitive, high-affinity binding to the renal mineralocorticoid receptor (MR), directly displacing [3H]aldosterone. In vitro competitive binding assays using rat renal cortical cytosol demonstrate that Dicirenone has an inhibitory constant (Ki) of 0.2 μM for the MR . This places it as a potent binder within the spirolactone class, although direct head-to-head Ki data for spironolactone in the same assay system are not provided in this source; class-level inference suggests its affinity is comparable to other potent spirolactone MRAs.
| Evidence Dimension | Mineralocorticoid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.2 μM |
| Comparator Or Baseline | Spironolactone (SC-9420) reported IC50 of 24 nM in other assay systems |
| Quantified Difference | Dicirenone Ki = 0.2 μM (200 nM); Spironolactone IC50 = 24 nM (cross-study, different assay) |
| Conditions | Rat renal cortical cytosol; displacement of [3H]aldosterone |
Why This Matters
This quantified Ki value confirms Dicirenone's potent MR binding, validating its use as a selective tool for blocking aldosterone-mediated signaling in vitro.
